
5-Methylisatin
Overview
Description
5-Methylisatin (CAS: 608-05-9), also known as 5-methylindole-2,3-dione, is a substituted isatin derivative with the molecular formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol. It is a purple crystalline solid with a melting point of 180°C (decomposes) and a density of 1.301 g/cm³ . The compound exhibits moderate solubility in methanol (25 mg/mL) and is characterized by a pKa of 10.42, reflecting its weakly acidic nature .
This compound demonstrates diverse biological activities, including antimicrobial, anticancer, antiviral (HIV, HSV), and enzyme inhibitory properties (TAK1, IKKβ, COX-1/2, and 5-LOX) . Its methyl group at the 5-position of the indole ring plays a critical role in modulating interactions with biological targets, making it a key scaffold in drug discovery .
Preparation Methods
Sandmeyer Synthesis of 5-Methylisatin
The Sandmeyer synthesis remains the most widely documented method for preparing this compound. This two-step process involves the formation of an isonitrosoacetanilide intermediate followed by cyclization under acidic conditions.
Reaction Mechanism
The synthesis begins with p-toluidine (4-methylaniline), which undergoes condensation with chloral hydrate and hydroxylamine hydrochloride in the presence of sulfuric acid to form isonitrosoaceto-p-toluidine . Subsequent cyclization of this intermediate in concentrated sulfuric acid yields this compound via intramolecular dehydration and rearrangement .
Step 1: Synthesis of Isonitrosoaceto-p-toluidine
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p-Toluidine (0.1 mol) is dissolved in a mixture of chloral hydrate (0.1 mol) and hydroxylamine hydrochloride (0.1 mol) in aqueous sulfuric acid.
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The reaction is stirred at 50–60°C for 2–3 hours.
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The precipitated isonitrosoaceto-p-toluidine is filtered, washed with cold water, and dried .
Step 2: Cyclization to this compound
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The intermediate is added to concentrated sulfuric acid (65 mL) at 50°C.
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The mixture is heated to 80°C for 10 minutes, then cooled to room temperature.
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The solution is poured onto cracked ice, and the resulting precipitate is filtered after 90 minutes, washed repeatedly with cold water, and air-dried .
Yield : ~70–80% (based on intermediate conversion).
Melting Point : 187°C .
Alternative Preparation Methods
While the Sandmeyer route dominates literature, minor variations exist in reaction conditions and workup:
Optimized Cyclization Conditions
A modified procedure from J-Stage specifies:
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Reaction Temperature : Strict control at 80°C for 10 minutes to minimize byproducts .
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Workup : Filtrate is neutralized with ice-cold water (pH 1–2) to enhance precipitation efficiency .
Solvent-Free Approaches
Recent studies explore replacing aqueous sulfuric acid with polyphosphoric acid (PPA) for cyclization, reducing corrosion risks. However, this method remains less documented in peer-reviewed sources .
Optimization and Yield
Key parameters influencing yield and purity:
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Sulfuric Acid Concentration | 95–98% | Higher purity |
Cyclization Temperature | 80°C (±2°C) | Prevents decomposition |
Cooling Rate | Gradual (1°C/min) | Enhances crystal formation |
Purification Techniques
Crude this compound is purified via:
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Recrystallization : Dissolution in hot ethanol (80°C) followed by cooling to 0–5°C yields needle-like crystals .
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Acid-Base Extraction : Washing with dilute sodium hydroxide (pH 10–12) removes residual sulfuric acid .
Analytical Data and Characterization
Chemical Reactions Analysis
Types of Reactions
5-Methylisatin undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid, sodium hypochlorite.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted isatin derivatives, amine derivatives, and other heterocyclic compounds .
Scientific Research Applications
5-Methylisatin has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: It has been studied for its antimicrobial, antifungal, and antiviral properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methylisatin involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of atrial natriuretic peptide receptors coupled with guanylyl cyclase, which plays a role in regulating blood pressure and fluid balance . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
The biological and chemical properties of isatin derivatives are highly dependent on substituent type and position. Below is a detailed comparison of 5-Methylisatin with structurally related analogs:
Structural and Physical Properties
Compound | Substituent(s) | Position | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Key Solvents) | Notable Physical Properties |
---|---|---|---|---|---|---|
Isatin | None | - | 147.13 | 200–203 | Low in polar solvents | Parent compound, planar structure |
This compound | Methyl | 5 | 161.16 | 180 (decomp.) | 25 mg/mL (methanol) | Purple crystals, weak acidity |
4-Methylisatin | Methyl | 4 | 161.16 | N/A | N/A | Altered electronic distribution |
7-Methylisatin | Methyl | 7 | 161.16 | N/A | N/A | Enhanced hydrophobic interactions |
5-Nitroisatin | Nitro | 5 | 192.12 | N/A | Low | Strong electron-withdrawing group |
5-Methoxyisatin | Methoxy | 5 | 177.16 | N/A | Moderate in DMSO | Increased polarity |
Key Observations :
- Substituent Position : The 5-methyl group in this compound sterically and electronically influences reactivity compared to 4- or 7-methyl analogs. For example, 7-Methylisatin exhibits distinct biological targeting due to its substitution pattern .
- Solubility: this compound’s solubility in methanol is higher than that of the parent isatin but lower than derivatives with polar groups (e.g., 5-methoxyisatin) .
- Thermal Stability : Decomposition at 180°C suggests lower thermal stability compared to isatin (melting point 200–203°C), likely due to steric effects .
Key Findings :
- Enzyme Inhibition : this compound outperforms 5-nitro- and 5-methoxyisatin in α-glucosidase inhibition due to optimal hydrophobic interactions at the 5-position .
- Antimicrobial Activity : 5-Nitroisatin exhibits superior antimicrobial effects compared to this compound, attributed to the nitro group’s electron-withdrawing properties .
- Antiviral Activity : The 5-methyl group enhances this compound’s ability to inhibit HIV protease and HSV replication, likely through improved binding to hydrophobic pockets .
Biological Activity
5-Methylisatin, a derivative of isatin, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's antiviral, anticancer, and antibacterial properties, supported by recent research findings and data tables.
Overview of this compound
This compound (C_9H_7N_O) is characterized by a methyl group at the 5-position of the isatin structure. Isatin derivatives are known for their broad pharmacological profiles, including anticancer, antiviral, and antimicrobial activities. The biological activity of this compound and its derivatives has been the subject of various studies aimed at understanding their mechanisms and potential therapeutic applications.
Antiviral Activity
Research indicates that certain isatin derivatives exhibit significant antiviral properties. A study highlighted the antiviral activity of novel isatin derivatives against Hepatitis C Virus (HCV) and SARS-CoV. Among these, this compound derivatives demonstrated promising results in inhibiting HCV RNA synthesis in vitro.
Key Findings:
- Compound SPIII-5F exhibited an effective concentration (EC50) of 6 μg/ml against HCV without cytotoxicity at concentrations up to 42 μg/ml in Huh 5-2 cells .
- Table 1 summarizes the EC50 values and cytotoxicity (CC50) for selected compounds:
Compound | EC50 (μg/ml) | CC50 (μg/ml) | Selectivity Index (SI) |
---|---|---|---|
SPIII-5F | 6 | >42 | >7 |
SPIII-5H | 17 | 42 | 2.47 |
SPIII-Br | 19 | 42 | 2.21 |
Anticancer Activity
The anticancer potential of this compound has been explored through various hybrid compounds. A notable study synthesized dihydroartemisinin-5-methylisatin hybrids, assessing their antiproliferative activities against breast cancer cell lines.
Key Findings:
- The hybrids showed significant antiproliferative effects on drug-sensitive MCF-7 and MDA-MB-231 cell lines as well as their multidrug-resistant counterparts.
- Table 2 presents the half-maximal inhibitory concentration (IC50) values for these hybrids:
Hybrid Compound | IC50 (μM) MCF-7 | IC50 (μM) MDA-MB-231 | IC50 (μM) MCF-7/ADR | IC50 (μM) MDA-MB-231/ADR |
---|---|---|---|---|
DHA-5-methylisatin hybrid 6a | 15.3 | 18.4 | >100 | >100 |
DHA-5-methylisatin hybrid 6b | 20.1 | 22.3 | >100 | >100 |
DHA-5-methylisatin hybrid 6c | 25.0 | 30.1 | >100 | >100 |
The selectivity index for these compounds was greater than 2, indicating a favorable therapeutic profile compared to standard chemotherapeutics like adriamycin .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Viral Replication : Compounds like SPIII-5F inhibit viral RNA synthesis, which is crucial for viral replication.
- Antiproliferative Effects : The dihydroartemisinin hybrids exhibit cytotoxicity through apoptosis induction in cancer cells.
- Multimodal Action : The hybrids' ability to overcome drug resistance suggests multiple mechanisms are at play, potentially involving interactions with cellular pathways that regulate cell growth and survival.
Case Studies
A case study on the effectiveness of dihydroartemisinin-5-methylisatin hybrids revealed that they not only inhibited cancer cell proliferation but also showed lower cytotoxicity towards normal cells compared to traditional chemotherapeutics. This highlights their potential as safer alternatives in cancer therapy .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 5-methylisatin, and how can reaction conditions be optimized?
- Methodological Answer : The reduction of this compound to (±)-5-methyldioxindole using sodium borohydride (NaBH₄) is a well-documented pathway. Key steps include:
- Reagent Ratios : Use a 1:1 molar ratio of this compound to NaBH₄ under controlled conditions to minimize side reactions.
- Purification : Employ silica flash chromatography (1:1 EtOAc/CHCl₃) for isolation, yielding ~50% pure product .
- Characterization : Validate via UV-vis spectroscopy (λmax at 209, 248, and 296 nm), LRMS ([M+H]⁺ at m/z 164.20), and comparison of ¹H/¹³C NMR spectra with literature .
Q. Which characterization techniques are critical for verifying the structural integrity of this compound derivatives?
- Methodological Answer :
- Spectroscopic Methods : ¹H/¹³C NMR for confirming substituent positions and purity. UV-vis spectroscopy identifies electronic transitions linked to the indole-2,3-dione core .
- Solubility Profiling : Test solubility in methanol (25 mg/mL) to assess practical utility in biological assays .
- Computational Validation : Polarizable continuum models (PCMs) can predict solubility trends in solvents with varying dielectric constants (e.g., DMSO) .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data involving this compound derivatives?
- Methodological Answer :
- Cross-Validation : Replicate synthesis and characterization under identical conditions to confirm reproducibility.
- Purity Checks : Use HPLC or GC-MS to rule out impurities affecting results (e.g., unreacted starting materials) .
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, temperature) .
- Literature Benchmarking : Compare findings with prior studies (e.g., NMR data discrepancies in dioxindole derivatives) to isolate methodological differences .
Q. What mechanisms underlie the solvent-dependent solubility of this compound, and how can substituents modulate this property?
- Methodological Answer :
- Thermodynamic Modeling : Use PCMs to compute Gibbs free energy components (electrostatic, dispersion, cavitation) across solvents (e.g., DMSO vs. methanol) .
- Substituent Effects : Electron-donating groups (e.g., -OCH₃ at position 5) enhance solubility in polar solvents by increasing dipole moments .
- Experimental Validation : Pair dielectric spectroscopy with DFT calculations to correlate solvent polarity with solubility trends .
Q. How should researchers design experiments to evaluate the bioactivity of this compound derivatives in animal models?
- Methodological Answer :
- Stress Mitigation : Habituate animals to experimental environments (e.g., 2-hour acclimation at 23°C) to minimize stress-induced physiological artifacts .
- Dose-Response Studies : Systematically vary concentrations (e.g., 10–100 mg/kg) and monitor toxicity via biochemical markers.
- Control Groups : Include vehicle-only and positive controls (e.g., known inhibitors) to isolate compound-specific effects .
Q. What statistical and interpretive frameworks are essential for analyzing dose-response data in this compound studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values.
- Error Analysis : Report confidence intervals and use ANOVA to assess significance across replicates .
- Bias Avoidance : Pre-register hypotheses and blinding protocols to reduce confirmation bias .
Q. Methodological and Ethical Considerations
Q. How can computational methods complement experimental studies on this compound?
- Methodological Answer :
- DFT Applications : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or binding affinities .
- Molecular Dynamics : Simulate solvent interactions to guide solvent selection for crystallization .
- Validation : Cross-check computational results with experimental data (e.g., NMR chemical shifts) .
Q. What protocols ensure reproducibility in this compound research?
- Methodological Answer :
- Detailed Reporting : Document synthesis steps, purification methods, and instrument parameters (e.g., NMR spectrometer frequency) .
- Open Data : Share raw spectra and crystallographic data in repositories or supplementary materials .
- Standardized Nomenclature : Use IUPAC names (e.g., 5-methylindole-2,3-dione) to avoid ambiguity .
Q. How should researchers address structural contradictions in newly synthesized this compound analogs?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., methyl group orientation) .
- Dynamic NMR : Detect conformational flexibility in solution that static spectra may obscure .
- Collaborative Review : Engage crystallography experts to validate interpretations .
Q. What ethical guidelines apply to animal studies involving this compound?
- Methodological Answer :
- Institutional Approval : Obtain IACUC or equivalent ethics committee approval before experimentation .
- Humane Endpoints : Define criteria for early termination (e.g., weight loss >20%) to minimize suffering .
- Transparency : Disclose all procedures in methods sections, including environmental controls (temperature, lighting) .
Properties
IUPAC Name |
5-methyl-1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-5-2-3-7-6(4-5)8(11)9(12)10-7/h2-4H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJCSPZKMVQIAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209637 | |
Record name | 5-Methylisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00209637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
608-05-9 | |
Record name | 5-Methylisatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=608-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylisatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylisatin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9398 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methylisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00209637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylindole-2,3(1H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.230 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYLISATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK8XAB7PS8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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